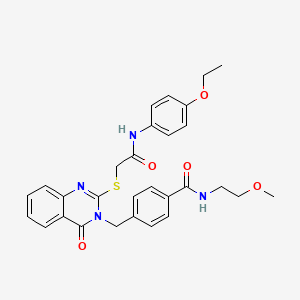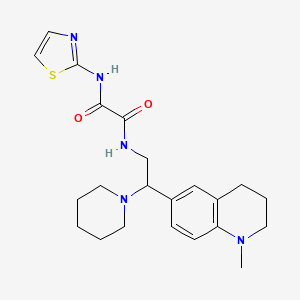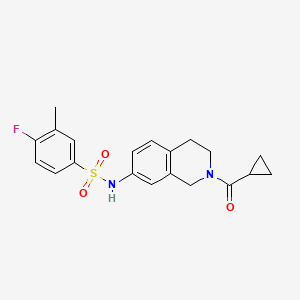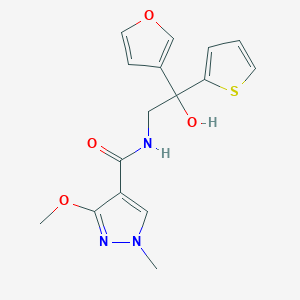![molecular formula C14H18N2O2 B2978192 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-phenylurea CAS No. 2097889-66-0](/img/structure/B2978192.png)
3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-phenylurea” is a urea derivative. Urea derivatives are often used in medicinal chemistry due to their bioactive properties . The compound also contains a phenyl group, which is a functional group that consists of six carbon atoms attached in a hexagonal planar ring to a hydrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the cyclohexenyl and phenyl groups. These groups are both cyclic, which could lead to interesting 3D conformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the phenyl and cyclohexenyl groups. For example, these groups could potentially influence the compound’s solubility, melting point, and reactivity .Scientific Research Applications
Crystal Structure Analysis
Research on related phenylurea compounds, such as metobromuron, reveals insights into their crystal structures, demonstrating significant intermolecular interactions like hydrogen bonds and weak C-H⋯π interactions. These structural analyses can inform applications in materials science and drug design by understanding molecular packing and interaction mechanisms (Kang, Kim, Kwon, & Kim, 2015).
Polymer Synthesis
Studies on poly(hydroxyurethane) materials synthesized from cyclic carbonates and diamines have shown promising mechanical and adhesive properties. These materials, created without the use of isocyanates, exhibit outstanding adhesion due to hydroxyl groups off the main polycarbonate chain. Such research indicates the potential for using similar chemical structures in developing new materials with specific mechanical properties (Cornille, Michaud, Simon, Fouquay, Auvergne, Boutevin, & Caillol, 2016).
Organic Synthesis and Medicinal Chemistry
Organic synthesis research has developed methods for creating derivatives with potential biological activity. For example, studies on the synthesis of cyclohexenone derivatives under ultrasound show improved yields and reaction conditions, suggesting applications in medicinal chemistry and drug development (Song, Dong, Wu, Yang, & Yang, 2015).
Antimicrobial and Anticancer Activities
Research into N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles has demonstrated significant antimicrobial and anticancer activities. This suggests that structurally related compounds, including variations of phenylurea, could have potential applications in developing new therapeutic agents (El-Sawy, Mandour, El-Hallouty, Shaker, & Abo‐Salem, 2013).
Analytical and Forensic Chemistry
The analytical characterization of N-alkyl-arylcyclohexylamines highlights the importance of structural analysis in identifying psychoactive substances. This work supports the ongoing efforts in forensic chemistry to monitor new psychoactive substances, providing a foundation for regulatory and harm reduction strategies (Wallach, Colestock, Cicali, Elliott, Kavanagh, Adejare, Dempster, & Brandt, 2016).
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended for use as a drug, the mechanism of action would depend on the specific biological target of the drug.
Safety and Hazards
properties
IUPAC Name |
1-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13(16-12-7-3-1-4-8-12)15-11-14(18)9-5-2-6-10-14/h1,3-5,7-9,18H,2,6,10-11H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJZBIYZZZIXGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)NC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-phenylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-chloro-3-(5-chloro-2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2978110.png)

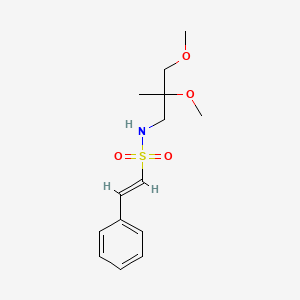
![N-(4-iodophenyl)-1-[2-(4-phenylmethoxyphenoxy)phenyl]methanimine](/img/structure/B2978114.png)
![N-{[4-(furan-3-yl)phenyl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2978115.png)

![4-oxo-1-propyl-N-(2-(thiophen-3-yl)benzyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2978118.png)
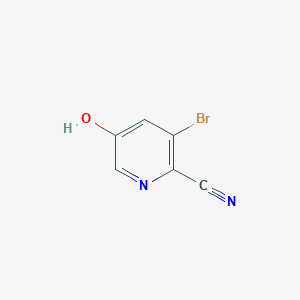
![N-benzyl-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2978122.png)
